![molecular formula C13H18N2O B1527263 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one CAS No. 1249004-11-2](/img/structure/B1527263.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one
Overview
Description
1-(3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one, or 1-Phenyl-2-amino-1-methylpyrrolidine, is a small organic molecule with a wide range of applications in the medical and scientific fields. It is used in the synthesis of various drugs, and it has been studied for its potential therapeutic effects.
Scientific Research Applications
Enantioselective Synthesis
- A study demonstrated the use of a series of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, showcasing the compound's role in synthesizing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Antibiotic Synthesis
- Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, demonstrated the compound's significance in developing treatments against pathogens of veterinary importance (Fleck et al., 2003).
Conducting Polymers
- A study on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, to which the discussed compound is structurally related, highlighted its potential application in the synthesis of conducting polymers with low oxidation potentials, thus offering materials with stable electrical conductivity (Sotzing et al., 1996).
Chiral Catalysis
- The synthesis of C2-symmetric 4-(pyrrolidino)pyridine derivatives, which could be related to the compound of interest, was explored for their use as chiral nucleophilic catalysts for the acylative kinetic resolution of 1-phenylethanol, indicating the compound's utility in enantioselective catalysis (Spivey et al., 2000).
Multi-Component Synthesis
- A method for the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method was reported. This process, involving compounds similar to the discussed compound, demonstrates the versatility of pyrrolidine derivatives in facilitating multi-component organic syntheses (Dhinakaran et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have a significant influence on biological activity due to their stereochemistry and the spatial orientation of substituents .
Biochemical Pathways
It’s known that pyrrolidine derivatives can inhibit cox-2 with ic 50 values in the range of 1–8 µm .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can inhibit cox-2, which suggests that they may have anti-inflammatory effects .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHPVUEPSNBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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